molecular formula C11H22O2 B13119575 3-Hydroxyundecan-2-one

3-Hydroxyundecan-2-one

Cat. No.: B13119575
M. Wt: 186.29 g/mol
InChI Key: SDNGVORIGICIQX-UHFFFAOYSA-N
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Description

3-Hydroxyundecan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon and a carbonyl group (C=O) on the second carbon of an eleven-carbon chain. This compound is known for its role in quorum sensing, particularly in marine bacteria such as Vibrio parahaemolyticus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the oxidation of 3-hydroxyundecanal using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the aldol condensation of undecanal with acetone, followed by selective reduction of the resulting β-hydroxy ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process may also involve the use of biocatalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyundecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxyundecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyundecan-2-one involves its role as a quorum sensing signal molecule. In Vibrio parahaemolyticus, it is produced by the enzyme cqsA and regulates colony morphology and other quorum sensing-associated behaviors. The compound interacts with specific receptors, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyundecan-2-one is unique due to its specific role in quorum sensing and its influence on bacterial colony morphology. Its hydroxyl and carbonyl group positions confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-hydroxyundecan-2-one

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h11,13H,3-9H2,1-2H3

InChI Key

SDNGVORIGICIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)C)O

Origin of Product

United States

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